![molecular formula C9H9F4N B3079977 (R)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine CAS No. 1079656-89-5](/img/structure/B3079977.png)
(R)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine
Overview
Description
(R)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine, also known as (R)-flurbiprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain and inflammation. It belongs to the class of propionic acid derivatives and is a chiral molecule, meaning that it exists in two mirror-image forms, (R)- and (S)-flurbiprofen. In
Scientific Research Applications
Chiral Derivatizing Agent
(R)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine has been used as a chiral derivatizing agent. It helps in distinguishing amides prepared with different chiral acids by fluorine NMR, contributing significantly to stereochemical analysis in chemical research (Hamman, 1989).
Synthesis and Analysis of Scalemic Mixtures
This compound serves as a synthetic, enantiopure chiral resolution reagent. It reacts with a variety of α-chiral primary and secondary amines, facilitating regioselective ring-opening. This characteristic makes it a versatile agent for analyzing scalemic mixtures of amines using NMR and HPLC (Rodríguez-Escrich et al., 2005).
Synthesis of Nonlinear Optical Materials
The compound is instrumental in the synthesis of thermally stable nonlinear optical hyperbranched polyaspartimides. Its incorporation into polymers enhances their solubility in organic solvents and reduces optical loss, playing a crucial role in the development of advanced optical materials (Tsai et al., 2009).
Fluorinated Polyimides Production
This compound is used in the synthesis of novel fluorinated polyimides. These polyimides, due to their low dielectric constants and high thermal stability, are important in electronic applications. The fluorine-containing trimaleimide used in their synthesis contributes to these properties (Chung et al., 2006).
Biocatalysis in Chiral Intermediate Synthesis
It serves as a key chiral intermediate in the synthesis of selective tetrodotoxin-sensitive blockers using a bienzyme cascade system. This method significantly enhances the efficiency and enantiomeric excess of the final product, showing potential in pharmaceutical applications (Lu et al., 2022).
properties
IUPAC Name |
(1R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-5H,14H2,1H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBKFZDHIZYROB-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C(F)(F)F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)C(F)(F)F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401184615 | |
Record name | (αR)-2-Fluoro-α-methyl-4-(trifluoromethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401184615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1079656-89-5 | |
Record name | (αR)-2-Fluoro-α-methyl-4-(trifluoromethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1079656-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αR)-2-Fluoro-α-methyl-4-(trifluoromethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401184615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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